molecular formula C7H12N2O B13283788 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13283788
M. Wt: 140.18 g/mol
InChI Key: AWWFXVCOXXXZHO-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative. One common method is the alkylation of 1,4-dimethyl-1H-pyrazole with an alkyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethanal or 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethanoic acid.

    Reduction: Formation of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethane.

    Substitution: Formation of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethyl halides or amines.

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the pyrazole ring allows it to participate in hydrogen bonding and other interactions with biological targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole
  • 1,4-Dimethyl-1H-pyrazole
  • 2-(1H-pyrazol-5-yl)ethan-1-ol

Uniqueness

2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific substitution pattern on the pyrazole ring and the presence of the ethan-1-ol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-6-5-8-9(2)7(6)3-4-10/h5,10H,3-4H2,1-2H3

InChI Key

AWWFXVCOXXXZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CCO

Origin of Product

United States

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